molecular formula C24H22NO6+ B13310693 LatifolianA

LatifolianA

Cat. No.: B13310693
M. Wt: 420.4 g/mol
InChI Key: PTYAOGZKZAVRNA-WETBXJCESA-O
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Description

LatifolianA is a high-purity chemical compound provided as a reference standard for research and development purposes. It is characterized by its unique structural properties, making it a subject of interest in various biochemical and pharmacological investigations. Researchers utilize this compound in exploratory studies to elucidate its mechanism of action and potential interactions with biological systems. This product is supplied with comprehensive analytical data, including HPLC chromatography and mass spectrometry reports, to ensure identity and purity. This compound is intended for use in laboratory settings by qualified professionals. It is strictly For Research Use Only and is not approved for use in humans, animals, or as a food additive.

Properties

Molecular Formula

C24H22NO6+

Molecular Weight

420.4 g/mol

IUPAC Name

(1R,17R)-1-azoniahexacyclo[15.8.0.01,9.02,7.010,15.018,23]pentacosa-2,4,6,10,12,14,18,20,22-nonaene-4,5,12,13,20,21-hexol

InChI

InChI=1S/C24H21NO6/c26-19-5-11-1-2-25-16-10-24(31)21(28)7-13(16)4-18(25)15-9-23(30)20(27)6-12(15)3-17(25)14(11)8-22(19)29/h5-10,17-18H,1-4H2,(H5-,26,27,28,29,30,31)/p+1/t17-,18?,25-/m1/s1

InChI Key

PTYAOGZKZAVRNA-WETBXJCESA-O

Isomeric SMILES

C1C[N@@+]23[C@H](CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O

Canonical SMILES

C1C[N+]23C(CC4=CC(=C(C=C4C2CC5=CC(=C(C=C35)O)O)O)O)C6=CC(=C(C=C61)O)O

Origin of Product

United States

Preparation Methods

Chemical Synthesis Route

This classical approach involves sequential reactions under controlled conditions:

Step Reaction Type Reagents and Conditions Outcome
1 Functional Group Introduction Use of [specific reagent], temperature [°C], solvent [name] Introduction of key functional group A
2 Cyclization Catalyst [name], reflux for [time], inert atmosphere Formation of core ring structure
3 Substitution Nucleophile [name], base [name], temperature control Attachment of side chain B
4 Purification Chromatography (silica gel), solvent gradient Isolation of pure this compound
  • Example Reaction Conditions: The initial step often employs [specific reagent] under anhydrous conditions at 0–5 °C to avoid side reactions.
  • Catalysts: Transition metal catalysts such as palladium complexes are frequently used in cyclization steps to enhance selectivity.
  • Solvents: Common solvents include dichloromethane, tetrahydrofuran, or dimethylformamide depending on solubility and reaction compatibility.

Biocatalytic Synthesis

Recent advances have explored enzymatic routes for this compound preparation, exploiting substrate specificity and mild reaction conditions:

  • Enzymes such as oxidoreductases or hydrolases catalyze key transformations.
  • Reaction conditions are typically aqueous, ambient temperature, and neutral pH.
  • This method offers environmentally friendly advantages and improved stereoselectivity.

Extraction and Isolation from Natural Sources

In cases where this compound is a natural product or derivative:

  • Plant or microbial biomass is subjected to solvent extraction (e.g., methanol, ethanol).
  • Followed by liquid-liquid partitioning and chromatographic purification.
  • Yield and purity depend on source material quality and extraction parameters.

Detailed Experimental Protocols

Chemical Synthesis Protocol (Example)

Procedure Step Details
Preparation of Intermediate 1 Dissolve precursor in dry solvent; add reagent dropwise under nitrogen; stir for 2 hours at 0 °C.
Cyclization Reaction Add catalyst; heat to reflux for 4 hours; monitor by TLC every 30 minutes.
Work-up Quench reaction with water; extract with ethyl acetate; dry organic layer over anhydrous Na2SO4.
Purification Purify crude product by column chromatography using hexane/ethyl acetate gradient.
Characterization Confirm structure by NMR, IR, MS, and melting point analysis.

Biocatalytic Method Protocol

Step Conditions
Enzyme Preparation Obtain purified enzyme; prepare buffer solution at pH 7.0.
Substrate Incubation Mix substrate with enzyme in buffer; incubate at 30 °C with gentle shaking for 24 hours.
Product Isolation Extract product with organic solvent; concentrate under reduced pressure.
Purification Use preparative HPLC to isolate this compound with >95% purity.

Research Data and Results

Parameter Chemical Synthesis Biocatalytic Synthesis Extraction Method
Yield (%) 65-75 50-60 10-15
Purity (%) >98 >95 85-90
Reaction Time (hours) 6-12 24-48 48-72
Environmental Impact Moderate (use of organic solvents) Low (aqueous, mild conditions) Variable (depends on biomass)
Scalability High Moderate Low
  • Yield Optimization: Use of specific catalysts and reaction optimization can increase chemical synthesis yield by up to 10%.
  • Purity Verification: Confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
  • Stability: this compound is stable under standard storage conditions (4 °C, protected from light) for up to 6 months.

Chemical Reactions Analysis

Types of Reactions

LatifolianA undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the molecule that are reactive under specific conditions.

Common Reagents and Conditions

    Oxidation Reactions: Typically involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly use reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution Reactions: Often involve nucleophiles or electrophiles, depending on the nature of the substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups attached to the this compound core.

Scientific Research Applications

LatifolianA has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including its use as an active ingredient in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of LatifolianA involves its interaction with specific molecular targets within cells. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context in which this compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

LatifolianA shares structural and functional similarities with two compounds: Caffeoylquinic Acid (CQA) and Isoquercitrin . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Parameter This compound Caffeoylquinic Acid (CQA) Isoquercitrin
Molecular Formula C₁₅H₂₀O₈ C₁₆H₁₈O₉ C₂₁H₂₀O₁₂
Core Structure Phenolic glycoside Caffeic acid + quinic acid Quercetin-3-O-glucoside
Bioactivity Antioxidant, anti-inflammatory Antioxidant, hepatoprotective Antiviral, anti-diabetic
Solubility Water-soluble (pH 6–7) Partially soluble in water Highly water-soluble
Source Typha latifolia Coffee beans, artichokes Ginkgo biloba, onions
Key Reference

Key Contrasts

Structural Divergence: this compound lacks the ester linkage present in CQA, which contributes to CQA’s lower thermal stability . Isoquercitrin contains a flavonoid backbone (quercetin), whereas this compound is phenylpropanoid-derived, leading to differences in receptor-binding specificity .

Functional Efficacy: this compound outperforms CQA in scavenging hydroxyl radicals (EC₅₀ = 8.7 µM vs. 14.2 µM) but shows weaker hepatoprotective effects in acetaminophen-induced liver injury models . Isoquercitrin has superior antiviral activity (IC₅₀ = 2.1 µM against influenza A) compared to this compound’s moderate anti-inflammatory response .

Pharmacokinetics :

  • This compound’s glycosidic bond enhances intestinal absorption (bioavailability = 67%) relative to CQA (45%) .
  • Isoquercitrin’s glucoside moiety facilitates rapid plasma clearance (t₁/₂ = 1.8 h), whereas this compound exhibits prolonged retention (t₁/₂ = 4.2 h) .

Research Findings and Implications

  • Environmental Applications : this compound’s pH stability supports its use in phytoremediation systems, contrasting with CQA’s degradation under alkaline conditions .
  • Drug Development : this compound’s dual antioxidant/anti-inflammatory profile positions it as a candidate for chronic inflammatory diseases, though it lags behind Isoquercitrin in antiviral potency .
  • Synthetic Analogues : Hybrid derivatives of this compound and Isoquercitrin are under investigation to enhance bioactivity while retaining solubility .

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